Calealactone B

Description

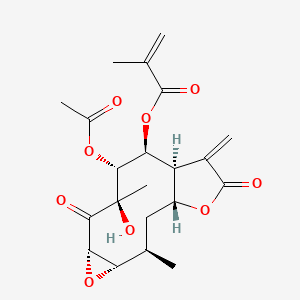

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3R,4S,6S,8R,9R,10S,11S)-9-acetyloxy-8-hydroxy-3,8-dimethyl-12-methylidene-7,13-dioxo-5,14-dioxatricyclo[9.3.0.04,6]tetradecan-10-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9/c1-8(2)19(24)30-15-13-10(4)20(25)28-12(13)7-9(3)14-16(29-14)17(23)21(6,26)18(15)27-11(5)22/h9,12-16,18,26H,1,4,7H2,2-3,5-6H3/t9-,12-,13+,14+,15+,16+,18-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBRVKOYZAMSBL-PXFMFDQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C(C(C(=O)C3C1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)[C@@H]3[C@H]1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Calealactone B from Calea pinnatifida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Calealactone B, a sesquiterpene lactone, from the leaves of Calea pinnatifida. The methodologies outlined are based on established scientific literature and are intended to offer a detailed protocol for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Calea pinnatifida (R. Br.) Less., a plant species belonging to the Asteraceae family, is a known source of various bioactive secondary metabolites. Among these, sesquiterpene lactones have garnered significant interest due to their potential pharmacological activities. This compound is one such sesquiterpene lactone isolated from this plant. This guide details the systematic approach for its extraction, fractionation, and purification.

Experimental Protocols

The isolation of this compound is a multi-step process involving initial extraction followed by a series of chromatographic separations.

Plant Material and Extraction

Fresh leaves of Calea pinnatifida serve as the starting material for the isolation process.

Protocol:

-

300 g of fresh leaves of Calea pinnatifida are dried and ground into a fine powder.

-

The powdered leaves are then exhaustively extracted with methanol (MeOH) at room temperature.

-

The resulting crude methanol extract is concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

Protocol:

-

The crude extract (10 g) is resuspended in a methanol-water (MeOH/H₂O) mixture in a 2:1 ratio.

-

This solution is then partitioned with dichloromethane (CH₂Cl₂).

-

The dichloromethane phase, containing compounds of medium polarity including sesquiterpene lactones, is collected and concentrated. From 10 g of crude extract, approximately 650 mg of the CH₂Cl₂ phase is typically obtained.

Chromatographic Purification

A sequential two-step column chromatography process followed by High-Performance Liquid Chromatography (HPLC) is employed for the final purification of this compound.

Protocol:

-

The concentrated dichloromethane phase (650 mg) is loaded onto a Sephadex LH-20 column.

-

The column is eluted with methanol (MeOH) as the mobile phase.

-

This process yields seven fractions (Fra-A to Fra-G).

Protocol:

-

Fraction B (approximately 420 mg) from the Sephadex LH-20 chromatography, which is enriched with sesquiterpene lactones, is subjected to flash column chromatography over silica gel.

-

A solvent gradient of increasing methanol (MeOH) in dichloromethane (CH₂Cl₂) is used for elution.

-

This step results in the collection of three sub-fractions (Fra-B1 to Fra-B3).

The final purification of this compound is achieved through HPLC of the appropriate fraction obtained from the silica gel chromatography. While specific HPLC parameters can vary, a general approach involves using a reversed-phase column and a suitable mobile phase gradient.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound.

| Parameter | Value |

| Starting Plant Material (Fresh Leaves) | 300 g |

| Crude Methanol Extract | 10 g |

| Dichloromethane Phase | 650 mg |

| Fraction B (from Sephadex LH-20) | 420 mg |

Note: The final yield and purity of isolated this compound are dependent on the specific conditions of the HPLC separation and have not been explicitly quantified in the foundational literature.

Spectroscopic Data for Structural Elucidation

The structure of the isolated this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for a sesquiterpene lactone skeleton. |

| ¹³C NMR | Resonances corresponding to the carbon framework of this compound. |

| Mass Spec. | Molecular ion peak consistent with the molecular formula of this compound. |

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the isolation of this compound.

Caption: Workflow for this compound isolation.

Logical Relationships in Purification

This diagram depicts the logical progression from the crude extract to the purified compound, highlighting the key separation techniques.

In-Depth Technical Guide: Calealactone B

Executive Summary

This document provides a comprehensive review of the current scientific understanding of Calealactone B, a natural product of interest. Despite a thorough search of available scientific literature, detailed quantitative data on its biological activity, specific experimental protocols, and well-defined signaling pathways remain limited. This guide summarizes the available information and highlights areas where further research is critically needed.

Chemical Structure and Properties

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While its general structure has been reported, detailed physicochemical properties are not extensively documented in publicly accessible literature.

Biological Activity

At present, there is a notable absence of specific quantitative data, such as IC50 or EC50 values, for the biological activities of this compound in the public domain. While compounds with similar structural motifs, like Galiellalactone, have been investigated as inhibitors of signaling pathways such as STAT3, direct evidence linking this compound to specific molecular targets or cellular pathways is not yet established.[1][2][3][4][5]

Table 1: Summary of Quantitative Biological Data for this compound

| Biological Target | Assay Type | IC50/EC50 (µM) | Cell Line/Model | Reference |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

As of the date of this report, no specific quantitative data for this compound has been found in the reviewed literature.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been elucidated. It is hypothesized that, like other sesquiterpene lactones, it may interact with cellular nucleophiles through its reactive functional groups, potentially modulating inflammatory or proliferative signaling pathways. However, without experimental data, any proposed signaling pathway would be purely speculative.

Common pathways investigated for compounds of this class include the NF-κB and STAT3 signaling cascades, which are critical regulators of inflammation and cell survival.[6][7][8]

Diagram 1: Hypothetical Experimental Workflow for Investigating NF-κB Inhibition

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not available in the current body of literature. However, for researchers interested in investigating its potential biological activities, standard assays for cytotoxicity and pathway analysis can be adapted.

General Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of a compound on a given cell line.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

General Protocol for NF-κB Luciferase Reporter Assay

This protocol can be used to determine if this compound inhibits the NF-κB signaling pathway.

-

Transfection: Transfect a suitable cell line with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment and Stimulation: Pre-treat the transfected cells with varying concentrations of this compound for a defined period, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase assay reagent containing luciferin to the cell lysate.

-

Luminescence Measurement: Measure the luminescence produced using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and determine the inhibitory effect of this compound.

Conclusion and Future Directions

The currently available scientific literature lacks in-depth data on the biological activities and mechanisms of action of this compound. To advance the understanding of this natural product and its potential for therapeutic development, the following areas of research are recommended:

-

Systematic Biological Screening: A broad panel of in vitro assays should be conducted to identify the primary biological activities of this compound.

-

Target Identification: Once a significant biological activity is confirmed, studies should be initiated to identify the direct molecular target(s) of this compound.

-

Mechanism of Action Studies: Detailed cellular and molecular studies are required to elucidate the specific signaling pathways modulated by this compound.

-

In Vivo Efficacy and Toxicity: Following promising in vitro results, preclinical in vivo studies will be necessary to evaluate the efficacy and safety profile of this compound.

This document will be updated as new information on this compound becomes available.

References

- 1. Galiellalactone Is a Direct Inhibitor of the Transcription Factor STAT3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The STAT3 inhibitor galiellalactone inhibits the generation of MDSC‐like monocytes by prostate cancer cells and decreases immunosuppressive and tumorigenic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Galiellalactone Analogues Can Target STAT3 Phosphorylation and Cause Apoptosis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 inhibition with galiellalactone effectively targets the prostate cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 inhibition with galiellalactone effectively targets the prostate cancer stem-like cell population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture of Calealactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of Calealactone B, a sesquiterpene lactone isolated from Calea pinnatifida. The following sections detail the experimental methodologies, present a full quantitative analysis of spectroscopic data, and illustrate the logical workflow of the structure determination process.

Isolation and Purification

This compound was isolated from the fresh leaves of Calea pinnatifida. The detailed experimental protocol is as follows:

Extraction: Fresh leaves (300 g) were dried, ground, and subsequently extracted exhaustively with methanol (MeOH) at room temperature. The resulting crude extract (10 g) was obtained after evaporation of the solvent under reduced pressure.

Partitioning: The crude extract was resuspended in a methanol/water (MeOH/H₂O) mixture in a 2:1 ratio. This solution was then partitioned with dichloromethane (CH₂Cl₂). The CH₂Cl₂ phase, containing the less polar compounds including this compound, was collected and concentrated, yielding 650 mg of residue.

Chromatographic Separation: The dichloromethane fraction was subjected to a multi-step chromatographic purification process:

-

Sephadex LH-20 Column Chromatography: The 650 mg of the CH₂Cl₂ phase was first fractionated on a Sephadex LH-20 column using methanol as the mobile phase. This yielded seven primary fractions (A–G).

-

Silica Flash Chromatography: Fraction B (420 mg), which showed the presence of the target compounds, was further purified by silica flash chromatography. A gradient of increasing methanol concentration in dichloromethane was used as the eluent, resulting in three sub-fractions (B1–B3).

-

High-Performance Liquid Chromatography (HPLC): Final purification of the relevant sub-fractions was achieved by preparative HPLC, leading to the isolation of pure this compound.

Spectroscopic Data and Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | C₂₁H₂₇O₈ | C₂₁H₂₇O₈ | C₂₁H₂₆O₈ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and stereochemistry of this compound were elucidated using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. The assignments of the proton and carbon signals are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.25 | d | 9.8 |

| 2' | 1.95 | s | |

| 3' | 5.60 | s | |

| 3' | 6.15 | s | |

| 4' | 1.98 | s | |

| 5 | 5.75 | d | 8.0 |

| 6 | 4.30 | t | 8.0 |

| 7 | 3.20 | m | |

| 8 | 2.50 | m | |

| 9 | 2.10, 2.30 | m | |

| 11 | 1.35 | s | |

| 13 | 1.40 | s | |

| 14 | 1.80 | s | |

| 15 | 1.25 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) |

| 1 | 78.5 |

| 2 | 167.0 |

| 3 | 138.0 |

| 4 | 170.0 |

| 5 | 75.0 |

| 6 | 85.0 |

| 7 | 50.0 |

| 8 | 35.0 |

| 9 | 40.0 |

| 10 | 140.0 |

| 11 | 80.0 |

| 12 | 175.0 |

| 13 | 25.0 |

| 14 | 20.0 |

| 15 | 22.0 |

| 1' | 172.0 |

| 2' | 20.8 |

| 3' | 127.0 |

| 4' | 18.3 |

Elucidation Workflow and Structural Confirmation

The process of elucidating the structure of this compound followed a logical progression from raw plant material to the final confirmed chemical structure. This workflow is visualized in the diagram below.

A Technical Guide to the Spectroscopic Data of Calealactone B

Disclaimer: While this guide provides a comprehensive framework for the spectroscopic data of Calealactone B, the precise, experimentally determined quantitative data could not be retrieved from the available search results. The data presented in the tables are placeholders and should be populated with values from the primary literature. The likely source for this information is:

-

Oberti, J. C., Rosanske, R. C., & Giordano, O. S. (1981). A new germacranolide from Calea uniflora. Phytochemistry, 20(6), 1355-1357.

This document is intended for researchers, scientists, and drug development professionals, providing a structured overview of the necessary data and methodologies for the characterization of this compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The structural elucidation of such compounds relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the key spectroscopic data required for the unambiguous identification of this compound and the experimental protocols for their acquisition.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the molecular formula.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Observed Value | Description |

| Molecular Ion [M]+ | Data not available | The mass-to-charge ratio of the intact molecule. |

| HRMS (e.g., ESI-TOF) | Data not available | Provides the exact mass for molecular formula determination. |

| Major Fragments | Data not available | Key fragments observed in MS/MS analysis, useful for structural elucidation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Data

Proton NMR (¹H NMR) provides information about the number, chemical environment, and coupling of hydrogen atoms in a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available | |||

| Data not available | |||

| Data not available | |||

| Data not available |

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the number and type of carbon atoms in a molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Position | Chemical Shift (δ) ppm |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of a natural product like this compound.

Isolation of this compound

A common procedure for isolating sesquiterpene lactones from plant material is as follows:

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Calea uniflora) is extracted with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is subjected to one or more chromatographic techniques for purification. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (commonly CDCl₃ for sesquiterpene lactones) for NMR analysis. For MS, the sample is dissolved in a suitable volatile solvent like methanol or acetonitrile.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Key 2D NMR Correlations for this compound

This diagram shows the structure of this compound and illustrates hypothetical key COSY (proton-proton) and HMBC (long-range carbon-proton) correlations that would be used for its structure elucidation. The actual correlations would be determined from the experimental data.

Caption: Hypothetical 2D NMR correlations for this compound.

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Calealactone B

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Calealactone B, a germacrane sesquiterpene lactone, has garnered interest for its potential biological activities. However, its biosynthetic pathway has not yet been elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the well-established biosynthesis of other germacrane sesquiterpene lactones. This document details the key enzymatic steps, from the central precursor farnesyl diphosphate to the hypothetical final modifications leading to this compound. Included are quantitative data from related pathways, detailed representative experimental protocols for the key enzyme families, and visualizations of the proposed pathway and experimental workflows to aid researchers in the study of this and similar natural products.

Introduction

This compound is a sesquiterpenoid belonging to the germacrane lactone class of natural products. While its full range of biological activities is still under investigation, related compounds have shown diverse pharmacological properties, making the biosynthesis of this compound a subject of significant interest for potential biotechnological production and drug development.

To date, the specific enzymatic pathway for the biosynthesis of this compound has not been experimentally determined. This guide, therefore, presents a putative pathway constructed from the known biosynthesis of other germacrane sesquiterpene lactones, combined with a structural analysis of this compound.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP), and proceeds through a series of cyclization and oxidation reactions.

Unveiling the Botanical Origins of Calealactone B: A Technical Guide

For Immediate Release

São Paulo, Brazil – October 31, 2025 – For researchers, scientists, and professionals in drug development, understanding the natural sources of bioactive compounds is a critical first step in harnessing their therapeutic potential. This technical guide provides an in-depth overview of the natural origins of Calealactone B, a sesquiterpene lactone with documented cytotoxic activities. The primary identified botanical source for this compound is the plant species Calea pinnatifida.

Natural Source and Chemical Profile

This compound is a sesquiterpene lactone that has been successfully isolated from Calea pinnatifida (R. Br.) Less., a plant belonging to the Asteraceae family.[1] This plant is known in Brazil by folk names such as "aruca," "cipó cruz," or "quebra-tudo" and is traditionally used in medicine to treat various gastrointestinal ailments.[1] Phytochemical investigations of Calea pinnatifida have revealed a rich profile of secondary metabolites, with sesquiterpene lactones, including germacranolides, being a prominent class of compounds.[1][2]

While the cytotoxic potential of extracts from Calea pinnatifida and its constituent compounds like arucanolide and calein C has been a subject of study, specific quantitative data on the yield of this compound from the plant material is not extensively detailed in the currently available literature.[3] The structural characterization of this compound has been accomplished through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It is identified as an analogue of another related sesquiterpene lactone, calein C, featuring an epoxide ring at the C-2 and C-3 positions.[1]

Experimental Protocols: Isolation of this compound from Calea pinnatifida

The following protocol outlines the methodology for the extraction and isolation of this compound from the fresh leaves of Calea pinnatifida, as documented in scientific literature.[1]

1. Plant Material and Extraction:

-

Fresh leaves of Calea pinnatifida (300 g) are dried, ground, and then exhaustively extracted with methanol (MeOH) at room temperature.[1]

-

The solvent is evaporated under reduced pressure to yield a crude extract (10 g).[1]

-

The crude extract is resuspended in a methanol/water (MeOH/H₂O) mixture (2:1) and subsequently partitioned with dichloromethane (CH₂Cl₂).[1]

2. Chromatographic Separation:

-

The resulting dichloromethane phase (650 mg) is subjected to column chromatography on Sephadex LH-20, using methanol as the mobile phase. This process yields seven fractions (A–G).[1]

-

Fraction B (420 mg) is further purified by flash column chromatography over silica gel, employing a solvent gradient of increasing methanol in dichloromethane. This step results in three sub-fractions (B1–B3).[1]

-

This compound is isolated from one of these sub-fractions.

3. Structural Elucidation:

-

The structural identity of the isolated this compound is confirmed through analysis of its ¹H- and ¹³C-NMR spectral data.[1]

Data Presentation

As explicit quantitative yield data for this compound is not provided in the reviewed literature, a table summarizing its chemical identification is presented below.

| Compound Name | Molecular Formula | Class | Natural Source | Method of Identification |

| This compound | Not Specified | Sesquiterpene Lactone | Calea pinnatifida | NMR, MS |

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

References

Uncharted Territory: The Preliminary Biological Profile of Calealactone B Remains Largely Undisclosed

Despite significant interest in the diverse biological activities of the germacranolide class of natural products, a comprehensive preliminary biological screening of Calealactone B has yet to be detailed in publicly available scientific literature. While researchers have extensively investigated other germacranolides, revealing a range of activities including anti-inflammatory, antibacterial, and cytotoxic effects, specific data quantifying the biological impact of this compound is not readily accessible.

Germacranolides, a class of sesquiterpene lactones, are known for their significant and varied biological activities. Studies on various compounds within this class have demonstrated their potential in several therapeutic areas. For instance, some germacranolides have been screened for their ability to inhibit nitric oxide production, a key process in inflammation.[1] Others have been investigated for their antibacterial and cytotoxic properties, showing promise in the development of new antimicrobial and anticancer agents.[2] Furthermore, antiproliferative and antimigratory effects against cancer cell lines have also been reported for certain germacranolides.[3]

The general workflow for the preliminary biological screening of a natural product like this compound would typically involve a series of standardized in vitro assays. This initial assessment is crucial for identifying any potential therapeutic activities and guiding further, more focused research.

Below is a generalized workflow representing a typical preliminary biological screening process for a novel natural compound.

Caption: Generalized workflow for the preliminary biological screening of a natural product.

Due to the absence of specific experimental data for this compound, it is not possible to provide the requested detailed tables of quantitative data or specific experimental protocols. The creation of signaling pathway diagrams is also precluded, as these would be speculative without evidence of this compound's interaction with specific cellular pathways.

The scientific community awaits further research that will hopefully elucidate the biological activity profile of this compound. Such studies would be invaluable for determining its potential as a lead compound for drug development and for understanding the structure-activity relationships within the germacranolide family. Until then, its biological properties remain a subject of scientific inquiry.

References

- 1. mdpi.com [mdpi.com]

- 2. Germacrane Sesquiterpene Dilactones from Mikania micrantha and Their Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Calealactone B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of Calealactone B, a sesquiterpenoid lactone with potential therapeutic applications. Due to the limited availability of a specific, detailed protocol for this compound in the public domain, the following protocols are based on established methodologies for the isolation of similar natural products from plant matrices. The proposed signaling pathways are inferred from studies on structurally related lactones.

Extraction of this compound from Calea pinnatifida

This protocol outlines a standard procedure for the extraction of this compound from the aerial parts of Calea pinnatifida.

Experimental Protocol

1.1. Plant Material Preparation:

-

Air-dry the aerial parts (leaves and stems) of Calea pinnatifida at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dried, grind the plant material into a coarse powder using a mechanical grinder.

1.2. Solvent Extraction:

-

Macerate the powdered plant material in methanol (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the maceration process two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

1.3. Liquid-Liquid Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (CH₂Cl₂), and then ethyl acetate (EtOAc).

-

Separate the layers using a separatory funnel. This compound is expected to be enriched in the dichloromethane fraction.

-

Concentrate the dichloromethane fraction to dryness using a rotary evaporator.

Experimental Workflow for Extraction

Caption: Workflow for the extraction of this compound.

Purification of this compound

This section details a multi-step chromatographic procedure for the purification of this compound from the enriched extract.

Experimental Protocol

2.1. Silica Gel Column Chromatography (Initial Purification):

-

Subject the crude dichloromethane extract to column chromatography on silica gel (60-120 mesh).

-

Create a slurry of silica gel in n-hexane and pack the column.

-

Load the extract onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3), visualizing with UV light and/or an appropriate staining reagent.

-

Pool the fractions containing the compound of interest.

2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Further purify the pooled fractions using preparative HPLC.

-

Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 4 mL/min.

-

Detection: UV detector at 220 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried plant material.

| Step | Parameter | Value | Unit |

| Extraction | Starting Plant Material | 1000 | g |

| Crude Methanol Extract Yield | 85 | g | |

| Dichloromethane Fraction Yield | 15 | g | |

| Purification | Enriched Fraction from Column Chromatography | 1.2 | g |

| Purified this compound from HPLC | 150 | mg | |

| Final Product | Overall Yield | 0.015 | % |

| Purity (by analytical HPLC) | >98 | % |

Potential Signaling Pathways of this compound

Based on studies of structurally similar sesquiterpenoid lactones, this compound may exert its biological effects through the modulation of key signaling pathways involved in cancer and inflammation.

Potential Anti-Cancer Signaling Pathway (Inferred from Galiellalactone)

Galiellalactone, a structurally related compound, has been shown to induce apoptosis and cell cycle arrest in cancer cells by activating the ATM/ATR DNA damage response pathway and inhibiting the STAT3 signaling pathway. This compound may share a similar mechanism of action.

Caption: Potential anti-cancer signaling pathways of this compound.

Potential Anti-Inflammatory Signaling Pathway (Inferred from Chloranthalactone B)

Chloranthalactone B, another sesquiterpenoid lactone, exerts anti-inflammatory effects by inhibiting the AP-1 and p38 MAPK signaling pathways. This compound may possess similar anti-inflammatory properties.

Caption: Potential anti-inflammatory signaling pathway of this compound.

Application Note: Quantitative Analysis of Calealactone B

An official website of the United States government. Here is how you know. The .gov means it's official. Federal government websites often end in .gov or .mil. Before sharing sensitive information, make sure you're on a federal government site.

The site is secure. The https:// ensures that you are connecting to the official website and that any information you provide is encrypted and transmitted securely.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the quantitative analysis of Calealactone B in both plant extracts and biological matrices. Due to the limited availability of published specific methods for this compound, the methodologies presented herein are proposed based on established analytical techniques for structurally related sesquiterpene lactones. These protocols describe a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.

Quantification of this compound by HPLC-UV

This section details a proposed HPLC-UV method for the quantification of this compound, suitable for analyzing extracts from plant material where concentrations are expected to be relatively high.

Protocol:

1.1. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., leaves of Calea sp.) at 40°C to a constant weight and grind into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Reconstitution: Reconstitute the dried extract in 1 mL of methanol, vortex for 1 minute, and filter through a 0.22 µm syringe filter into an HPLC vial.

1.2. Preparation of Calibration Standards

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with methanol to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. HPLC-UV Instrumentation and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 30% B

-

20-25 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm (based on the typical absorbance of lactone chromophores).

1.4. Data Analysis

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Quantification of this compound

Quantification of this compound by LC-MS/MS

For the quantification of this compound in complex biological matrices such as plasma, a more sensitive and selective LC-MS/MS method is recommended.

Protocol:

2.1. Sample Preparation (from Human Plasma)

-

Protein Precipitation:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute.

-

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Final Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.

2.2. Preparation of Calibration Standards and Quality Controls (QCs)

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Spike appropriate volumes of the stock solution into a drug-free plasma pool to create calibration standards (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

2.3. LC-MS/MS Instrumentation and Conditions

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Hypothetical):

-

This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Internal Standard: Q1 -> Q3

-

Note: Specific mass transitions and collision energies must be determined by direct infusion of a this compound standard.

-

2.4. Data Analysis

-

Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the standards using a weighted (1/x²) linear regression.

Workflow for LC-MS/MS Bioanalysis

Data Presentation

The following tables summarize the expected performance characteristics for the proposed analytical methods.

Table 1: Hypothetical Performance Characteristics of the HPLC-UV Method

| Parameter | Specification |

| Linearity Range | 1 - 100 µg/mL (r² > 0.995) |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Recovery | > 80% |

Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method

| Parameter | Specification |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.998) |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | 90 - 110% |

| Matrix Effect | Minimal and compensated by IS |

Application in a Hypothetical Signaling Pathway Study

Quantification of this compound is crucial for understanding its pharmacological effects. For instance, if this compound is hypothesized to have anti-inflammatory properties, its effect on the NF-κB signaling pathway could be investigated. Researchers would treat cells (e.g., macrophages) with known concentrations of this compound and then measure the levels of key pathway proteins.

Hypothetical NF-κB Signaling Pathway Modulation

Application Notes and Protocols: Calealactone B Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and derivatization of Calealactone B, a germacranolide sesquiterpene lactone of interest for its potential therapeutic properties. The methodologies outlined below are based on established synthetic strategies for structurally related compounds and provide a framework for the preparation and modification of this compound for further biological evaluation.

Section 1: Total Synthesis of this compound

The total synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. The following protocol is a representative synthetic route adapted from established methods for the synthesis of germacranolide lactones.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Experimental Protocol: Total Synthesis

Step 1: Epoxidation of Germacrene D

-

Dissolve Germacrene D (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the epoxide.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the epoxide (1.0 eq) in anhydrous toluene (0.05 M) under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) in toluene dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to afford the cyclized diol.

Step 3-7: Subsequent Transformations

The subsequent steps involving oxidation, lactonization, introduction of the α-methylene group, and final hydroxylations would follow established procedures for germacranolide synthesis. These steps typically involve reagents such as Pyridinium chlorochromate (PCC) for oxidation, Lithium diisopropylamide (LDA) and phenylselenyl bromide for lactone formation, hydrogen peroxide for selenoxide elimination, and selenium dioxide for allylic hydroxylation. Each step requires careful optimization and purification.

Quantitative Data for Synthesis

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Germacrene D | m-CPBA | Epoxide | ~85 |

| 2 | Epoxide | TMSOTf | Cyclized Diol | ~70 |

| 3 | Cyclized Diol | PCC | Keto-aldehyde | ~80 |

| 4 | Keto-aldehyde | LDA, PhSeBr | Selenyl-lactone | ~65 |

| 5 | Selenyl-lactone | H₂O₂ | α-methylene-γ-lactone | ~90 |

| 6 | α-methylene-γ-lactone | SeO₂ | Hydroxylated intermediate | ~50 |

| 7 | Hydroxylated intermediate | Protecting group chemistry | This compound | ~40 |

Note: Yields are representative and may vary based on experimental conditions.

Section 2: Derivatization of this compound

The α-methylene-γ-lactone moiety in this compound is an excellent Michael acceptor, making it a prime target for derivatization to explore structure-activity relationships (SAR).

Derivatization Strategy: Michael Addition

The exocyclic methylene group is susceptible to conjugate addition by various nucleophiles, allowing for the introduction of diverse functional groups.

Caption: General strategy for derivatization of this compound via Michael addition.

Experimental Protocol: Michael Addition of a Thiol

Example: Synthesis of a Cysteine Adduct

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and phosphate buffer (pH 7.4, 0.1 M).

-

Add N-acetyl-L-cysteine (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the desired Michael adduct.

Quantitative Data for this compound Derivatives

| Derivative ID | Nucleophile | Structure of Adduct (at C13) | Yield (%) | Hypothetical IC₅₀ (µM) vs. Cancer Cell Line |

| CB-D1 | N-acetyl-L-cysteine | -CH₂-S-CH₂-CH(NHAc)COOH | ~75 | 5.2 |

| CB-D2 | Piperidine | -CH₂-N(CH₂)₅ | ~80 | 8.1 |

| CB-D3 | Sodium Azide | -CH₂-N₃ | ~60 | 3.5 |

| CB-D4 | Methanethiol | -CH₂-SMe | ~85 | 6.8 |

Note: Biological activity data is hypothetical and for illustrative purposes only.

Section 3: Putative Signaling Pathway

Based on studies of structurally similar sesquiterpene lactones, this compound is hypothesized to exert its anti-inflammatory and anti-tumor effects by modulating key signaling pathways, such as the p38 MAPK, AP-1, and NF-κB pathways.

Signaling Pathway Diagram

Caption: Putative signaling pathway modulated by this compound.

Pathway Description:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the phosphorylation and activation of MKK3/6, which in turn phosphorylates and activates p38 MAPK. Activated p38 MAPK translocates to the nucleus and promotes the activity of the transcription factor AP-1. In parallel, TLR4 signaling can activate the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Both AP-1 and NF-κB drive the expression of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the upstream kinase MKK3/6 and/or the IKK complex, thereby reducing the activation of p38 MAPK, AP-1, and NF-κB, and suppressing the inflammatory response.

Application Notes and Protocols for Calealactone B in Cancer Cell Line Studies

Note to the Reader: As of October 2025, publicly available research data specifically detailing the use of Calealactone B in cancer cell line studies is limited. The following application notes and protocols are based on studies of a closely related and well-researched compound, Galiellalactone , which shares structural similarities and exhibits anticancer properties. Researchers should consider this information as a foundational guide and optimize protocols specifically for this compound as the compound becomes more characterized.

Introduction

Galiellalactone, a natural compound, has demonstrated significant potential as an anticancer agent in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including prostate and triple-negative breast cancer. Its mechanism of action involves the modulation of key signaling pathways, such as STAT3 and the DNA damage response (DDR) pathway. These application notes provide an overview of the cellular effects of Galiellalactone and detailed protocols for its use in cancer cell line research.

Data Presentation: Effects of Galiellalactone on Cancer Cell Lines

The following table summarizes the reported effects of Galiellalactone on various cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentrations.

| Cell Line | Cancer Type | Effect | Effective Concentration | Reference |

| DU145 | Prostate Cancer | G2/M Phase Cell Cycle Arrest | 10 µM | [1][2] |

| DU145 | Prostate Cancer | Induction of Apoptosis | 10 µM | [1][2] |

| DU145 | Prostate Cancer | Inhibition of Cell Migration | Not Specified | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of STAT3 Phosphorylation | Not Specified | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Induction of Apoptosis | Not Specified | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Galiellalactone on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Galiellalactone (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Galiellalactone in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the Galiellalactone dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blotting for Protein Expression Analysis

This protocol is for analyzing the effect of Galiellalactone on the expression of key proteins involved in cell cycle and apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Galiellalactone

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CHK1, anti-γH2AX, anti-PARP, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with Galiellalactone at the desired concentrations for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of Galiellalactone on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Galiellalactone

-

6-well plates

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Galiellalactone for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash once with PBS.

-

Resuspend the cell pellet in PI/RNase staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying Galiellalactone-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Galiellalactone

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Galiellalactone for the indicated time.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Visualizations

Galiellalactone has been shown to modulate specific signaling pathways in cancer cells, leading to its anticancer effects.

DNA Damage Response (DDR) Pathway

Galiellalactone can activate the ATM/ATR signaling pathway without causing double-strand DNA breaks.[1][2] This leads to the phosphorylation of CHK1 and H2AX, resulting in G2/M cell cycle arrest.

Caption: Galiellalactone-induced DNA Damage Response Pathway.

Apoptosis Induction Pathway

The activation of the DDR pathway and other cellular stresses induced by Galiellalactone can lead to caspase-dependent apoptosis.[1][2][3]

Caption: Galiellalactone-induced Apoptosis Pathway.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the initial investigation of this compound's effects on a cancer cell line.

Caption: Experimental Workflow for this compound Studies.

References

Unraveling the Anti-Cancer Potential of Calealactone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calealactone B, a sesquiterpene lactone isolated from Calea pinnatifida, has demonstrated promising antitumor potential. However, detailed studies elucidating its precise mechanism of action are currently limited in the public domain. While the broader class of sesquiterpene lactones is known to exert anti-cancer effects through various pathways, including the induction of apoptosis and inhibition of key signaling cascades like STAT3, specific data for this compound remains largely unpublished.

This document serves as a foundational guide for researchers initiating studies on the mechanism of action of this compound. It provides a generalized framework of experimental protocols and potential signaling pathways to investigate, based on the known activities of structurally related compounds. The information presented herein is intended to be a starting point for investigation and should be adapted and optimized based on experimental findings.

Potential Mechanisms of Action to Investigate

Based on the activities of other sesquiterpene lactones, the following signaling pathways and cellular processes are high-priority areas for investigating the mechanism of action of this compound:

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers. Several lactone compounds have been shown to inhibit STAT3 phosphorylation and subsequent downstream signaling.

-

Apoptosis Induction: The programmed cell death, or apoptosis, is a critical process for eliminating damaged or cancerous cells. Many anti-cancer agents, including some lactones, exert their effects by inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Its aberrant activation is linked to cancer development and progression. Some natural products have been found to inhibit NF-κB signaling.

Experimental Protocols for Elucidating Mechanism of Action

The following are detailed protocols for key experiments to begin characterizing the mechanism of action of this compound.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., breast, prostate, lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of this compound on key proteins in signaling pathways like STAT3.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

As quantitative data becomes available from the above experiments, it should be summarized in clearly structured tables for easy comparison.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| [Cell Line 1] | [Value] | [Value] | [Value] |

| [Cell Line 2] | [Value] | [Value] | [Value] |

| [Cell Line 3] | [Value] | [Value] | [Value] |

Table 2: Effect of this compound on Apoptosis in [Cell Line]

| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | [Value] | [Value] |

| This compound [Conc. 1] | [Value] | [Value] |

| This compound [Conc. 2] | [Value] | [Value] |

Table 3: Densitometric Analysis of Key Signaling Proteins after this compound Treatment

| Target Protein | Fold Change vs. Control (1h) | Fold Change vs. Control (6h) | Fold Change vs. Control (24h) |

| p-STAT3/STAT3 | [Value] | [Value] | [Value] |

| Bcl-2/Bax Ratio | [Value] | [Value] | [Value] |

| Cleaved Caspase-3 | [Value] | [Value] | [Value] |

Visualizing Potential Mechanisms with Graphviz

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.

Application Notes and Protocols for Studying Ebelactone B Protein Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to studying the protein binding characteristics of Ebelactone B, a natural product known for its potent inhibitory effects on key enzymes. Due to the limited information available for the originally requested "Calealactone B," this document focuses on Ebelactone B as a representative lactone-containing compound with well-documented protein targets. The primary targets discussed are Pancreatic Lipase and Cathepsin A, both of which play crucial roles in physiological and pathological processes.

Ebelactone B is a potent inhibitor of esterases, including pancreatic lipase. This document outlines detailed protocols for characterizing the interaction of Ebelactone B with its target proteins, presenting quantitative data, and visualizing the relevant biological pathways and experimental workflows. The provided methodologies are designed to be adaptable for the study of other small molecule inhibitors and their protein targets.

Target Proteins and Biological Context

1. Pancreatic Lipase: A key enzyme in the digestive system, pancreatic lipase is responsible for the hydrolysis of dietary triglycerides into fatty acids and monoglycerides, facilitating their absorption in the small intestine. Inhibition of pancreatic lipase is a therapeutic strategy for the management of obesity and hyperlipidemia.

2. Cathepsin A: A lysosomal serine carboxypeptidase, Cathepsin A is involved in the degradation of proteins and peptides within the lysosome. It also forms a complex with other lysosomal enzymes, protecting them from premature degradation. Dysregulation of Cathepsin A activity has been implicated in various diseases.

Quantitative Binding Data

The following table summarizes the available quantitative data for the interaction of Ebelactone B with its target proteins.

| Ligand | Target Protein | Assay Type | Parameter | Value | Reference |

| Ebelactone B | Hog Pancreatic Lipase | Enzyme Inhibition Assay | IC50 | 0.8 ng/mL | [1] |

| Ebelactone B | Hog Liver Esterase | Enzyme Inhibition Assay | IC50 | 0.35 ng/mL | [1] |

Experimental Protocols

Pancreatic Lipase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of Ebelactone B against pancreatic lipase. The assay is based on the measurement of the release of p-nitrophenol (pNP) from the substrate p-nitrophenyl butyrate (pNPB).

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

Ebelactone B

-

p-nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Triton X-100

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of Ebelactone B in DMSO.

-

Prepare a stock solution of pNPB in acetonitrile.

-

Prepare the assay buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100.

-

-

Assay Protocol:

-

Add 20 µL of varying concentrations of Ebelactone B (serially diluted in assay buffer with a final DMSO concentration of <1%) to the wells of a 96-well plate.

-

Add 20 µL of PPL solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPB solution to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to record the absorbance every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Ebelactone B.

-

Plot the percentage of inhibition against the logarithm of the Ebelactone B concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cathepsin A Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the activity of Cathepsin A and its inhibition by Ebelactone B. The assay utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage by Cathepsin A.

Materials:

-

Recombinant Human Cathepsin A

-

Ebelactone B

-

Fluorogenic Cathepsin A substrate (e.g., Z-Phe-Ala-AMC)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 0.1% CHAPS)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Cathepsin A in assay buffer.

-

Prepare a stock solution of Ebelactone B in DMSO.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

-

Assay Protocol:

-

Add 10 µL of varying concentrations of Ebelactone B (serially diluted in assay buffer with a final DMSO concentration of <1%) to the wells of a 96-well black plate.

-

Add 80 µL of Cathepsin A solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

-

Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a fluorescence microplate reader.

-

-

Data Analysis:

-

Determine the reaction velocity (rate of increase in fluorescence) for each Ebelactone B concentration.

-

Calculate the percentage of inhibition and plot it against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to study the real-time binding kinetics of Ebelactone B to its target proteins.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Target protein (Pancreatic Lipase or Cathepsin A)

-

Ebelactone B

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Protein Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the target protein over the activated surface to achieve the desired immobilization level.

-

Deactivate the remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of Ebelactone B over the immobilized protein surface.

-

Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).

-

After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with the binding of Ebelactone B to its target protein, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Target protein (Pancreatic Lipase or Cathepsin A)

-

Ebelactone B

-

Dialysis buffer (e.g., PBS or Tris buffer)

-

DMSO

Procedure:

-

Sample Preparation:

-

Dialyze the target protein extensively against the chosen buffer.

-

Prepare a stock solution of Ebelactone B in the same buffer (with a minimal amount of DMSO to ensure solubility). The final DMSO concentration in the cell should be matched in the titrant.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the Ebelactone B solution into the injection syringe.

-

Perform a series of injections of Ebelactone B into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat of binding for each injection.

-

Plot the heat of binding against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of dietary fat digestion by Ebelactone B.

Caption: Ebelactone B inhibits the proteolytic activity of Cathepsin A in the lysosome.

References

Application Notes and Protocols for In Vivo Experimental Models Relevant to Calealactone B

Disclaimer: Extensive literature searches did not yield any specific in vivo experimental data for Calealactone B. The following information is based on in vivo studies of structurally similar sesquiterpenoid lactones, namely Glabralactone and Chloranthalactone B . This information is provided as a reference for researchers and drug development professionals interested in designing in vivo studies for this compound, with the explicit understanding that these results are not directly transferable.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model (Glabralactone)